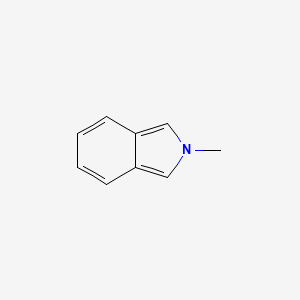

2-Methylisoindole

Description

Historical Perspectives on Isoindole Research with Reference to N-Alkyl Derivatives

The exploration of isoindole chemistry has a history marked by the pursuit of understanding aromaticity and developing synthetic methodologies. While the parent isoindole structure proved elusive for early chemists due to its instability, research into its derivatives paved the way for its eventual isolation and characterization. A significant milestone in the historical development of isoindole chemistry was the isolation of N-methylisoindole in 1951 by Georg Wittig thieme-connect.dethieme-connect.com. This early work not only provided a handleable derivative but also initiated a deeper investigation into the properties and reactivity of N-substituted isoindoles thieme-connect.dethieme-connect.com. The relative ease of handling N-substituted isoindoles compared to the parent compound has made them invaluable for subsequent research, including the synthesis of polymers and complex organic frameworks wikipedia.orgepfl.chtandfonline.com.

Aromaticity Considerations for the 2-Methylisoindole Ring System

The isoindole ring system, including its N-methylated derivative, is considered aromatic. This aromaticity is governed by Hückel's rule, which states that a planar, cyclic, conjugated system with (4n+2) π electrons is aromatic gcwk.ac.inuou.ac.inmasterorganicchemistry.comsaskoer.ca. The isoindole nucleus possesses 10 π electrons (six from the benzene (B151609) ring and four from the pyrrole-like moiety), satisfying the (4n+2) rule where n=1 thieme-connect.comgcwk.ac.inuou.ac.inmasterorganicchemistry.comsaskoer.ca.

Experimental and theoretical studies have provided evidence for the aromatic character of isoindoles. X-ray crystallographic analysis of substituted isoindoles, such as 2-benzylisoindole, has revealed structural characteristics indicative of an aromatic system, including bond lengths and alternations reminiscent of naphthalene (B1677914) rsc.orgrsc.org. Furthermore, isoindole has been assigned an aromaticity index (IA) of 150, which is comparable to that of indole (B1671886) (IA = 146) and significantly higher than that of benzene (IA = 100) thieme-connect.com. While isoindoles are considered aromatic, they are generally less stable than their indole isomers, a characteristic attributed to their ortho-quinoid structure, which can lead to kinetic instability and reactivity towards cycloaddition reactions stackexchange.comrsc.org. However, N-substitution, as in this compound, can contribute to enhanced stability compared to the parent compound thieme-connect.dewikipedia.orgepfl.ch.

Data Tables

To illustrate the comparative aromaticity of the isoindole system, the following table presents aromaticity indices for isoindole, indole, and benzene.

| Compound | Aromaticity Index (IA) | Reference |

| Isoindole | 150 | thieme-connect.com |

| Indole | 146 | thieme-connect.com |

| Benzene | 100 | thieme-connect.com |

While specific spectral data for this compound itself is not extensively detailed in the provided snippets for direct tabularization, general spectroscopic features of the 2H-isoindole tautomer (which N-substituted isoindoles resemble) have been reported. For instance, the 2H-isoindole exhibits an N-H stretch around 3450 cm⁻¹ in its IR spectrum, absent in the 1H-isomer. ¹H NMR spectra for 2H-isoindoles typically show resonances for protons attached to C1 in the region of δ = 7±6, distinct from the 1H-isomer's signals around δ = 2.5 thieme-connect.dethieme-connect.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-10-6-8-4-2-3-5-9(8)7-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWIMPFRPFWOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187468 | |

| Record name | 2-Methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33804-84-1 | |

| Record name | 2-Methylisoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033804841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylisoindole and Its Derivatives

Direct Ring Closure Reactions for 2-Methylisoindole Scaffold Construction

Direct construction of the this compound core often involves the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring in a single synthetic sequence. These methods are advantageous due to their convergent nature, often leading to the target molecule in fewer steps.

Cyclization of Ortho-Substituted Aromatic Precursors

A common and straightforward approach to this compound involves the cyclization of appropriately substituted ortho-aromatic precursors. A prominent example is the reaction of ortho-phthalaldehyde with methylamine (B109427). This condensation reaction directly furnishes the this compound core. The reaction conditions, such as solvent and temperature, can be optimized to improve yields and minimize side reactions.

Another classical approach utilizes ortho-xylylene dibromide as the starting material. Reaction with methylamine leads to the formation of the isoindoline (B1297411) ring, which can then be aromatized to yield this compound.

| Precursor | Reagent | Product | Notes |

| ortho-Phthalaldehyde | Methylamine | This compound | Direct condensation reaction. |

| ortho-Xylylene dibromide | Methylamine | 2-Methylisoindoline | Requires subsequent aromatization. |

Multi-Component Reactions for Isoindole Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to construct the isoindole ring system in a single step from three or more starting materials. A well-established MCR for the synthesis of isoindole derivatives involves the reaction of an aromatic dialdehyde (B1249045), such as o-phthalaldehyde, an amine (in this case, methylamine), and a thiol. nih.gov This tandem addition and cyclization process leads to the formation of a stabilized 1-thio-substituted this compound. nih.gov The introduction of electron-withdrawing groups on the dialdehyde component can enhance the stability of the resulting isoindole product. nih.gov

The proposed mechanism involves the initial formation of an imine from the dialdehyde and the amine, followed by a nucleophilic attack of the thiol. Subsequent cyclization and dehydration yield the final isoindole product. These reactions can be performed in a one-pot fashion, offering high atom economy and operational simplicity.

| Component 1 | Component 2 | Component 3 | Product Type |

| o-Phthalaldehyde | Methylamine | Thiol (e.g., Boc-Cys-OMe) | 1-Thio-2-methylisoindole |

| Substituted o-Phthalaldehyde | Methylamine | Various Thiols | Substituted 1-Thio-2-methylisoindoles |

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings, including the isoindole nucleus. Palladium- and rhodium-based catalysts are commonly employed for such transformations. For instance, palladium-catalyzed intramolecular cyclization of o-alkynyl-substituted anilines can lead to the formation of the indole (B1671886) ring system, and similar strategies can be envisioned for isoindole synthesis.

While specific examples for the direct synthesis of this compound via this route are less common, the general principles of transition-metal-catalyzed C-N bond formation are applicable. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

| Catalyst | Precursor Type | Reaction Type |

| Palladium(II) acetate | o-Alkynyl-N-methylaniline derivative | Intramolecular aminopalladation/reductive elimination |

| Rhodium(III) complexes | N-Allyl-N-methyl-o-aminobenzaldehyde | C-H activation/cyclization |

Aromatization of Isoindoline Precursors to 2-Methylisoindoles

A widely used strategy for the synthesis of this compound involves the aromatization of its corresponding saturated precursor, 2-methylisoindoline. This dehydrogenation step is crucial for introducing the aromaticity of the isoindole ring system. Various oxidizing agents and catalytic systems can be employed for this transformation.

Common methods for the dehydrogenation of N-heterocycles include the use of stoichiometric oxidants like manganese dioxide (MnO₂) or catalytic dehydrogenation using palladium on carbon (Pd/C) with a hydrogen acceptor. nih.govnih.gov The choice of reagent and reaction conditions depends on the substrate's stability and the presence of other functional groups.

| Precursor | Reagent/Catalyst | Conditions |

| 2-Methylisoindoline | Manganese Dioxide (MnO₂) | Reflux in an inert solvent (e.g., toluene) |

| 2-Methylisoindoline | Palladium on Carbon (Pd/C) | High temperature, with a hydrogen acceptor (e.g., maleate) |

Ring Transformation Reactions Leading to the this compound Nucleus

The construction of the this compound nucleus can also be achieved through the transformation of other heterocyclic systems. A notable example involves the use of furan (B31954) derivatives as precursors. The Diels-Alder reaction of a furan with a suitable dienophile can generate a bicyclic adduct, which upon further manipulation, can be converted into the isoindole skeleton. mdpi.comnih.govyoutube.comrsc.org

For instance, a furan derivative can undergo a [4+2] cycloaddition with a dienophile containing a nitrogen atom, or the nitrogen can be introduced in a subsequent step. Ring-opening of the oxygen bridge followed by cyclization and aromatization can then lead to the desired isoindole structure. This approach allows for the synthesis of a wide range of substituted isoindoles by varying the furan and dienophile components.

| Starting Heterocycle | Reaction Sequence |

| Furan derivative | Diels-Alder reaction, ring-opening, cyclization, aromatization |

| Pyridine derivative | Ring cleavage, rearrangement, and recyclization |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact and improve sustainability. Key areas of focus include the use of environmentally benign solvents, the development of catalyst-free reactions, and the application of alternative energy sources.

Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Synthetic methods are being developed to perform isoindole syntheses in aqueous media, which can simplify workup procedures and reduce the reliance on volatile organic compounds.

Catalyst-Free Reactions: The development of reactions that proceed efficiently without the need for a catalyst is a significant goal in green chemistry. rsc.orgmdpi.com For certain multi-component reactions leading to isoindoles, the inherent reactivity of the starting materials may be sufficient to drive the reaction to completion, thus avoiding the use of potentially toxic and expensive catalysts.

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are alternative energy sources that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govnih.govnih.govsciforum.netkjscollege.comfigshare.com These techniques have been successfully applied to the synthesis of various nitrogen-containing heterocycles and hold promise for the green synthesis of this compound. The use of ionic liquids as recyclable reaction media also represents a greener alternative to traditional organic solvents. mdpi.comeurekaselect.comnih.govorganic-chemistry.orgorganic-chemistry.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Green Solvents | Employing water as a reaction medium. |

| Atom Economy | Utilizing multi-component reactions. |

| Catalyst-Free Conditions | Designing reactions that proceed without a catalyst. |

| Alternative Energy Sources | Application of microwave and ultrasound irradiation. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Use of Recyclable Catalysts/Media | Employing ionic liquids. |

Specific Methodologies for Substituted 2-Methylisoindoles (e.g., this compound-4,7-diones)

The synthesis of substituted 2-methylisoindoles, particularly those bearing a dione (B5365651) functionality on the benzene ring, such as this compound-4,7-diones, employs specific cycloaddition strategies. A key method involves the [3+2] cycloaddition of an azomethine ylide to a p-benzoquinone derivative. acs.org This approach provides a direct route to the isoindole-4,7-dione core structure.

The general procedure for the synthesis of this compound-4,7-diones and its substituted analogues involves the reaction of a substituted p-benzoquinone with sarcosine (B1681465) and paraformaldehyde. acs.org In this reaction, sarcosine and paraformaldehyde generate the azomethine ylide in situ. This ylide then undergoes a cycloaddition reaction with the p-benzoquinone.

The reaction is typically carried out in toluene (B28343) under reflux conditions, with the continuous removal of water using a Dean-Stark apparatus. acs.org Following the reaction, the crude product is purified by flash chromatography to yield the desired substituted this compound-4,7-dione. acs.org

An example of this synthesis is the preparation of this compound-4,7-dione from p-benzoquinone, sarcosine, and paraformaldehyde. acs.org Similarly, substituted derivatives can be synthesized by starting with appropriately substituted p-benzoquinones. For instance, the reaction starting from chloro-p-benzoquinone yields a mixture of this compound-4,7-dione and 5-chloro-2-methylisoindole-4,7-dione. acs.org The yields for these reactions can be modest, ranging from 9% to 36%, though optimization of the reaction and purification conditions may lead to improvements. acs.org

The following table summarizes the synthesis of various substituted this compound-4,7-diones using this methodology.

| Starting Material (p-Benzoquinone) | Reagents | Solvent | Conditions | Product | Yield | Reference |

| p-Benzoquinone | Sarcosine, Paraformaldehyde | Toluene | Reflux, 1h (Dean-Stark) | This compound-4,7-dione | Low | acs.org |

| Chloro-p-benzoquinone | Sarcosine, Paraformaldehyde | Toluene | Reflux, 1h (Dean-Stark) | 5-Chloro-2-methylisoindole-4,7-dione | 9-36% | acs.org |

| 2,5-Dichloro-p-benzoquinone | Sarcosine, Paraformaldehyde | Toluene | Reflux, 1h (Dean-Stark) | 5,6-Dichloro-2-methylisoindole-4,7-dione | Low | acs.org |

| 2,6-Dichloro-p-benzoquinone | Sarcosine, Paraformaldehyde | Toluene | Reflux, 1h (Dean-Stark) | 5,6-Dichloro-2-methylisoindole-4,7-dione | Low | acs.org |

This synthetic route highlights a versatile method for accessing a range of substituted this compound-4,7-diones, which are valuable compounds for further chemical and electrochemical studies. acs.org

Reactivity and Mechanistic Investigations of 2 Methylisoindole

Diels-Alder Cycloaddition Reactions of 2-Methylisoindole as a Diene

This compound is a reactive diene in [4+2] cycloaddition reactions, a class of reactions known as Diels-Alder reactions. Its utility in this capacity is a cornerstone of isoindole chemistry, providing a pathway to complex polycyclic structures. The reactivity can be understood through frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the isoindole (the diene) and the lowest unoccupied molecular orbital (LUMO) of a reaction partner (the dienophile) dictates the reaction's feasibility and stereochemical outcome.

In intermolecular Diels-Alder reactions, this compound reacts with various dienophiles to form bridged cycloadducts. The reaction involves the formation of two new sigma bonds and results in a six-membered ring. Isoindoles are generally more reactive in these cycloadditions than analogous pyrroles due to the energetic benefit of disrupting the isoindole's aromaticity to form a more stable benzene (B151609) ring system in the product. researchgate.net

The choice of dienophile is critical, with electron-deficient alkenes and alkynes being particularly effective reaction partners. Common dienophiles include maleimides, acetylene (B1199291) derivatives, and vinyl sulfones. ua.esmdpi.com For instance, the reaction of in situ generated isoindoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) readily produces the corresponding cycloadducts. ua.es These reactions often proceed with high regio- and stereoselectivity, typically favoring the formation of the exo-isomer, although the endo:exo ratio can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts. mdpi.commdpi.com

Table 1: Examples of Intermolecular Diels-Alder Reactions with Isoindole Derivatives This table presents data for isoindole systems analogous to this compound to illustrate typical reactivity.

| Diene Precursor/Isoindole | Dienophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N,N′-Di-Boc-2H-isoindole-2-carboxamidine | Acetylene | M062X/6-311+G** (Computational) | Cycloadduct | N/A (ΔG‡ = 22.1 kcal/mol) | researchgate.net |

| In situ generated isoindole | Dimethyl acetylenedicarboxylate (DMAD) | Toluene (B28343), 100 °C | Naphthalene (B1677914) derivative (after deamination) | Good | ua.es |

| In situ generated isoindole | Alkynyl/Vinyl Sulfones | N/A | Cycloadducts | Moderate to Good | ua.es |

| Thiophene (analogue) | N-phenylmaleimide | AlCl₃, Room Temp | Exo and Endo Adducts | High (exo favored) | mdpi.com |

Due to the high reactivity and potential instability of simple isoindoles, they are often generated in situ and immediately "trapped" by a dienophile present in the reaction mixture. This strategy prevents the isoindole from undergoing self-polymerization or decomposition. ua.es

Several methods exist for the in situ generation of isoindoles. A common approach is the retro-Diels-Alder reaction of a stable precursor, where a volatile molecule like ethylene (B1197577) is released upon heating. ua.es Another method involves the elimination of a leaving group from a suitable isoindoline (B1297411) precursor. For example, treatment of 2-(bromomethyl)benzaldehydes with primary amines can lead to the formation of isoindoles, which are then trapped. ua.es These trapped adducts, which are often more stable than the isoindole itself, serve as valuable intermediates for further synthetic transformations. For instance, subsequent oxidative deamination of these adducts can lead to the formation of substituted naphthalene derivatives. ua.es

Electrochemical Behavior and Redox Chemistry of this compound Systems

The electrochemical properties of this compound and related systems are of significant interest, particularly concerning their ability to undergo electron transfer and form conductive polymers. The redox chemistry is complex, often involving coupled proton transfer events and leading to the formation of radical intermediates.

The electrochemical behavior of isoindole derivatives has been studied using techniques like cyclic voltammetry (CV). acs.orgacs.org These studies reveal that isoindoles can undergo oxidation at the pyrrole-like ring to form a radical cation. acs.orgacs.org This oxidation process is typically irreversible, indicating that the radical cation is highly reactive and undergoes subsequent chemical reactions. acs.orgacs.org

The oxidation potential is sensitive to the substituents on the isoindole ring system. rsc.org Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. For isoindole-4,7-diones, which feature a quinone moiety fused to the isoindole core, two reversible one-electron reduction steps are observed, corresponding to the formation of the semiquinone and hydroquinone (B1673460) species. acs.orgacs.org

Table 2: Redox Potentials of Selected Isoindole Derivatives This table includes data from various substituted isoindole systems to provide context for the electrochemical behavior of this compound.

| Compound | Process | Potential (V vs. Fc⁰/Fc⁺) | Reversibility | Solvent | Reference |

|---|---|---|---|---|---|

| Isoindole-4,7-dione derivative (1) | Oxidation (Pyrrole) | High | Irreversible | MeCN | acs.orgacs.org |

| Isoindole-4,7-dione derivative (1) | Reduction (Q/SQ) | -0.91 | Reversible | MeCN | acs.orgacs.org |

| Isoindole-4,7-dione derivative (1) | Reduction (SQ/HQ) | -1.61 | Reversible | MeCN | acs.orgacs.org |

| Functionalized Isoindolinone (a) | Reduction (C=O) | -2.81 | Quasireversible | Acetonitrile (B52724) | researchgate.net |

| Functionalized Isoindolinone (b) | Reduction (C=O) | -2.80 | Quasireversible | Acetonitrile | researchgate.net |

Note: Q = Quinone, SQ = Semiquinone, HQ = Hydroquinone. Fc⁰/Fc⁺ refers to the ferrocene/ferrocenium redox couple.

In protic media, the redox chemistry of isoindole systems is further complicated by proton-coupled electron transfer (PCET) events. acs.orgacs.org PCET is a process where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.gov For isoindole-4,7-diones in aqueous solutions, the different oxidation states (quinone, semiquinone, hydroquinone) can be protonated, and the observed redox potentials become pH-dependent. acs.orgacs.org

Theoretical studies using Density Functional Theory (DFT) combined with experimental data have been used to construct Pourbaix diagrams (potential vs. pH plots) for these systems. acs.orgacs.org These diagrams help to identify the dominant protonation states at different pH values and clarify the mechanism of reduction, which can involve sequential electron-proton transfer (ETPT) or proton-electron transfer (PTET) pathways. In some related heterocyclic systems, excited-state intramolecular proton transfer (ESIPT) has been observed, where photoexcitation leads to a rapid transfer of a proton, often coupled with significant charge redistribution. nih.govresearchgate.netrsc.org This highlights the intimate connection between electron and proton movement in these molecules.

The oxidative polymerization of pyrrole (B145914) and its derivatives is a well-established method for producing conducting polymers. A similar process can be envisioned for this compound. The mechanism begins with the electrochemical or chemical oxidation of the monomer to its radical cation. acs.org For successful polymerization, this radical cation must be sufficiently stable to diffuse and react with a neutral monomer. Dimerization occurs through the coupling of these radicals at specific positions on the aromatic ring, followed by deprotonation to restore aromaticity in the newly formed dimer. acs.org This process repeats, leading to the growth of a polymer chain.

However, attempts to electropolymerize certain isoindole-4,7-dione derivatives have been unsuccessful. acs.orgacs.org While the monomers could be oxidized to their radical cations, no polymer formation was observed. This was attributed to two main factors: insufficient spin density on the carbon atoms where dimerization should occur, and potential steric hindrance at these positions. acs.org For successful oxidative polymerization, the radical character must be localized at the appropriate carbon atoms (typically the C1 and C3 positions of the isoindole ring) to allow for effective C-C bond formation and chain propagation. acs.org

Photochemical Transformations and Reaction Mechanisms of this compound Analogs

While specific research on the photochemical transformations of this compound is limited in publicly accessible literature, studies on closely related analogs, such as N-methyl(thiophthalimide), provide valuable insights into the potential photoreactivity of the isoindole core. These investigations primarily focus on photoinduced cycloaddition reactions.

Photoinduced Cycloadditions Involving this compound Analogs

Research into the photoreactions of N-methyl(thiophthalimide), a sulfur analog of a this compound derivative, with various alkenes has demonstrated the formation of [2+2] cycloadducts. In these reactions, irradiation of N-methyl(thiophthalimide) in the presence of an alkene leads to the addition of the alkene across the C=S bond of the thiophthalimide (B14152962) ring. This process yields isoindole-1-spiro-2′-thietanes, which are four-membered rings containing a sulfur atom.

The efficiency and outcome of these photo-cycloadditions can be influenced by the nature of the alkene partner. For instance, N-methyl-(dithiophthalimide) has been found to be less effective in such photoreactions, with cycloadducts forming at a reasonable rate in only specific cases.

It is important to note that these findings are based on a thio-analog and may not be directly extrapolated to this compound itself, as the difference in the heteroatom (sulfur vs. nitrogen) can significantly influence the electronic properties and photochemical reactivity of the molecule.

Mechanistic Aspects of Photoinitiated Reactions

The mechanism of the photochemical cycloaddition of N-methyl(thiophthalimide) with alkenes is proposed to proceed through a stepwise, non-concerted pathway involving a 1,4-biradical intermediate. The process is initiated by the photoexcitation of the N-methyl(thiophthalimide) molecule to an excited state. This excited species then interacts with the ground-state alkene molecule to form the 1,4-biradical. Subsequent ring-closure of this biradical intermediate leads to the final [2+2] cycloadduct.

This proposed mechanism is consistent with the observed products and is a common pathway for many photochemical [2+2] cycloadditions of enones and related compounds with alkenes. The reaction begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species then forms an exciplex with the alkene, leading to the formation of a triplet diradical. Spin inversion to a singlet diradical allows for the final cyclization to the cyclobutane (B1203170) ring.

Derivatization and Functionalization Strategies for Enhancing Chemical Reactivity

Detailed and specific strategies for the derivatization and functionalization of this compound are not extensively documented in the available scientific literature. However, based on the known reactivity of related heterocyclic compounds such as indoles and pyrroles, several potential strategies can be postulated for introducing functional groups and achieving structural diversity.

Introduction of Functional Groups for Synthetic Utility

The introduction of various functional groups onto the this compound scaffold would be crucial for tuning its electronic properties and providing handles for further synthetic transformations. Based on the reactivity of similar heterocycles, several approaches could be envisioned:

Electrophilic Substitution: The pyrrole-like ring of this compound is expected to be electron-rich and thus susceptible to electrophilic substitution reactions. Acylation, formylation, and halogenation reactions could potentially be used to introduce ketone, aldehyde, and halide functionalities, respectively.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods involving transition metal catalysis, particularly with palladium, have proven highly effective for the direct functionalization of C-H bonds in various heterocyclic systems, including indoles. Such methods could potentially be adapted for the C-H arylation, alkenylation, or alkynylation of the this compound core, providing a powerful tool for installing diverse substituents.

Chemical Modifications for Structural Diversity

Achieving structural diversity in this compound derivatives is essential for exploring their potential applications. Building upon the introduction of functional groups, a variety of chemical modifications could be employed:

Cross-Coupling Reactions: Functional groups such as halides, introduced via electrophilic substitution, could serve as handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would enable the attachment of a wide array of aryl, vinyl, and alkynyl groups, leading to a significant expansion of structural diversity.

Modification of Substituents: Once introduced, functional groups can be further elaborated. For example, a ketone group could be reduced to an alcohol, which could then be converted to an ether or an ester. An aldehyde could undergo Wittig-type reactions to form alkenes.

Theoretical and Computational Chemistry Studies of 2 Methylisoindole

Electronic Structure and Aromaticity Calculations

Investigating the electronic structure and aromaticity of 2-Methylisoindole is key to understanding its chemical stability and reactivity. Computational methods are employed to map electron distribution, energy levels, and aromatic character.

Density Functional Theory (DFT) has been widely applied to study the electronic structure of isoindole derivatives. For compounds like 2-methyl-1H-isoindole-1,3(2H)-dione, DFT calculations using functionals such as B3LYP, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been used for geometry optimization and the analysis of molecular properties researchgate.net. These studies aim to understand the electron distribution and bonding characteristics within the isoindole framework. DFT calculations have also been utilized to predict electronic properties such as global softness and electrophilicity indices, which offer insights into the molecule's reactivity and stability researchgate.net. For isoindole-4,7-dione derivatives containing a 2-methyl group, DFT has been instrumental in predicting electrochemical behavior and redox potentials, showing good correlation with experimental data acs.orgacs.orgdiva-portal.org. Furthermore, DFT has been employed in the study of reaction mechanisms involving the formation of N-methylisoindole through cycloaddition reactions, analyzing transition states and energy profiles researchgate.net.

While DFT is prevalent, ab initio methods also offer a rigorous approach to electronic structure calculations. These methods, based purely on fundamental physical constants and quantum mechanics, can provide highly accurate results. Studies have explored the use of various ab initio techniques and basis sets to calculate molecular properties, including vibrational frequencies, for related heterocyclic systems researchgate.netwikipedia.orgaps.org. The selection of an appropriate basis set is critical in ab initio calculations to balance accuracy and computational cost, directly influencing the reliability of predicted electronic and structural parameters for molecules like isoindoles wikipedia.org.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods are invaluable for dissecting complex reaction pathways and understanding the underlying mechanisms involving this compound and its derivatives.

The elucidation of reaction mechanisms often involves identifying transition states and mapping energy profiles. DFT calculations are commonly used to locate these critical points on the potential energy surface, providing activation energies and reaction barriers uio.no. For instance, studies investigating the formation of N-methylisoindole have employed DFT to analyze transition states and reaction pathways, offering detailed mechanistic insights researchgate.net.

Molecular dynamics (MD) simulations can provide information about the dynamic behavior of molecules over time, including conformational changes and interactions within a system. While specific MD simulations focused solely on this compound are not extensively detailed in the provided search results, MD simulations are a recognized tool in computational electrochemistry for understanding molecular behavior in solution, which could be applicable to isoindole systems researchgate.net.

Prediction of Spectroscopic and Electrochemical Properties

Computational chemistry excels at predicting molecular properties that can be experimentally verified, such as spectroscopic signatures and electrochemical potentials.

Spectroscopic Properties:

NMR Spectroscopy: Density Functional Theory, particularly using the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C) imist.manih.govnih.gov. For isoindole derivatives, DFT calculations have been used to optimize geometries and predict spectral parameters, aiding in structural elucidation and characterization researchgate.netmdpi.com. Studies have reported root-mean-square deviations (RMSD) for predicted chemical shifts, indicating good agreement with experimental values when appropriate methods and basis sets are employed nih.govnih.gov. For 2-methyl-1H-isoindole-1,3(2H)-dione, DFT calculations have been used to assign vibrational modes observed in FTIR and FT-Raman spectra, with specific attention paid to C-N stretching vibrations researchgate.net.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra, which correspond to electronic transitions within a molecule mdpi.comfaccts.dechemrxiv.orgrespectprogram.org. Studies on isoindole derivatives have utilized TD-DFT to calculate absorption maxima and identify electronic transitions, providing insights into their optical properties acs.orghexapb.com. For instance, the presence of a 2-methylisoindoline-1,3-dione moiety has been associated with specific absorption bands hexapb.com.

Electrochemical Properties:

Redox Potentials: DFT calculations are widely used to predict the redox potentials of organic molecules, which are crucial for applications in electrochemistry and materials science acs.orgresearchgate.netdiva-portal.orgrsc.orgmdpi.com. For isoindole-4,7-dione derivatives, including those with a 2-methyl substituent, DFT has been employed to calculate redox potentials, with results showing good agreement with experimental measurements acs.orgacs.orgdiva-portal.org. These predictions are vital for screening compounds for applications such as organic cathode materials acs.orgdiva-portal.org.

Data Tables

The following tables summarize key computational findings for this compound derivatives, based on the analyzed literature.

Table 1: Representative DFT-Calculated Vibrational Frequencies for 2-Methyl-1H-isoindole-1,3(2H)-dione

| Vibration Type | Frequency (cm⁻¹) | Assignment/Notes | Reference |

| C-N Stretching | ~1213 | Characteristic vibration mode | researchgate.net |

| C-H Stretching (Aromatic) | ~3000-3100 | Observed in FTIR and FT-Raman spectra | researchgate.net |

| C=O Stretching | ~1640-1660 | Strong absorption bands | acs.org |

Note: Frequencies are approximate and based on reported assignments for the specific derivative.

Table 2: Predicted Redox Potentials for this compound-4,7-dione Derivatives

| Compound | Predicted Redox Potential (V vs SHE) | Method/Notes | Reference |

| This compound-4,7-dione | ~0.6 - 0.7 | DFT calculations, good agreement with experimental values | acs.org |

| 5,6-Dicyano-2-methyl-isoindole-4,7-dione | High | Predicted to be interesting for organic cathodes | acs.org |

| 5,6-Dihydroxy-2-methyl-isoindole-4,7-dione | High | Predicted to be interesting for organic cathodes | acs.org |

| 2-Methyl-5-(trifluoromethyl)-isoindole-4,7-dione | High | Predicted to be interesting for organic cathodes | acs.org |

Note: Values are representative and depend on the specific computational setup and reference electrode. "High" indicates a relative potential compared to other compounds in the series.

Theoretical Electrochemistry for Redox Potential Prediction

The prediction of redox potentials through theoretical electrochemistry is a crucial step in screening and designing electroactive molecules for various applications, such as energy storage acs.orgdiva-portal.orgfigshare.comcanterbury.ac.nz. Density Functional Theory (DFT) is a widely employed computational method for this purpose, allowing for the calculation of redox potentials by considering electron and proton transfers acs.orgdiva-portal.orgfigshare.com.

Studies on isoindole-4,7-diones (IIDs), including derivatives like this compound-4,7-dione, have demonstrated a strong correlation between computationally predicted and experimentally determined redox potentials acs.orgdiva-portal.orgfigshare.comacs.orgacs.org. These investigations often utilize DFT with various functionals (e.g., B3LYP) and basis sets to model the electrochemical behavior of these compounds acs.orgacs.org. The accuracy of these computational models has been validated, with mean absolute deviations (MAD) reported to be as low as 38 mV when compared to experimental data over a specific potential window acs.org.

These computational approaches are instrumental in identifying promising candidates for applications, such as organic cathode materials in batteries, by predicting high redox potentials and capacities acs.orgdiva-portal.orgfigshare.com. The redox potentials of IIDs can be influenced by substitution patterns and are often pH-dependent, a factor that can be modeled using computational methods like Pourbaix diagrams acs.org.

While specific predicted redox potentials for the parent this compound are not detailed in the provided search results, studies on related compounds highlight the efficacy of computational methods in this domain. For instance, research on isoindole-4,7-diones has established that DFT calculations can accurately predict their electrochemical behavior acs.orgdiva-portal.orgfigshare.comacs.orgacs.org.

| Compound Name | Predicted Redox Potential (V vs. Ref) | Computational Method | Reference |

| This compound-4,7-dione (1) | Varies with redox step | DFT | acs.orgacs.org |

| 5-Chloro-2-methylisoindole-4,7-dione (2) | Varies with redox step | DFT | acs.orgacs.org |

| 5-tert-Butyl-2-methylisoindole-4,7-dione (3) | Varies with redox step | DFT | acs.orgacs.org |

| 5,8-Dihydroxy-2-methylisoindole-4,7-dione (4) | Varies with redox step | DFT | acs.orgacs.org |

Note: Specific potential values are not provided in the snippets but the studies confirm the predictive capability of DFT for these related compounds.

Spectroscopic Parameter Prediction (e.g., NMR, UV-Vis)

Computational chemistry plays a significant role in predicting spectroscopic parameters, aiding in the characterization and understanding of molecular properties.

UV-Vis Spectroscopy

The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra is typically achieved through methods like Time-Dependent Density Functional Theory (TD-DFT) faccts.dechemrxiv.orgmit.edumdpi.com. TD-DFT calculates electronic excited states, their energies, and transition probabilities, which directly correlate with absorption maxima (λ_max) faccts.demdpi.com. Machine learning approaches have also emerged as powerful tools for predicting UV-Vis spectra, offering faster alternatives to traditional quantum chemical calculations mit.edunih.govgithub.com.

Studies on isoindole-4,7-diones have explored their UV-Vis spectral properties, often in conjunction with their redox behavior. For example, this compound-4,7-dione (compound 1) exhibits characteristic UV/Vis absorption maxima in acetonitrile (B52724) at approximately 225 nm, 242 nm, and 369 nm acs.orgacs.org. These spectral features are often linked to electronic transitions and can be influenced by the molecule's redox state acs.org. Computational methods are valuable for rationalizing these observed transitions and predicting them for new derivatives acs.orgfaccts.demdpi.com.

| Compound Name | λ_max (nm) | Solvent | Computational Method | Reference |

| This compound-4,7-dione (1) | 225, 242, 369 | MeCN | Experimental (UV/vis) | acs.orgacs.org |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for molecular structure elucidation, and computational methods are increasingly used to predict NMR chemical shifts and coupling constants lehigh.edunmrdb.orggaussian.comnih.govarxiv.orggithub.io. Various computational approaches, including DFT calculations and machine learning algorithms, are employed to simulate ¹H and ¹³C NMR spectra gaussian.comnih.govarxiv.orggithub.iomdpi.comresearchgate.net.

While detailed computational NMR predictions specifically for this compound are not explicitly provided in the search results, studies on related isoindole structures offer insight into the methodologies. For instance, DFT calculations have been used to optimize geometries and predict vibrational spectra of related isoindole diones researchgate.net. Furthermore, research on other N-substituted isoindoles indicates that computational studies, including comparisons with N-methylisoindole, are conducted mdpi.com. The general accuracy of predicting NMR chemical shifts using computational tools is well-established, with methods like B3LYP and specialized functionals being utilized, often requiring careful consideration of solvation effects and conformational averaging for accurate experimental correlation gaussian.comgithub.io.

2 Methylisoindole As a Key Heterocyclic Building Block in Advanced Organic Synthesis

Scaffold for the Construction of Complex Polycyclic Systems

The isoindole core, including its N-methylated derivative, serves as a foundational scaffold for building larger, more intricate polycyclic systems. These systems are often found in natural products and pharmaceuticals, making efficient synthetic routes to them highly desirable.

2-Methylisoindole can be readily incorporated into fused ring systems through various cyclization and annulation reactions. Its nitrogen atom and the adjacent carbon atoms of the pyrrole (B145914) ring offer sites for electrophilic and nucleophilic attack, facilitating the formation of new bonds with other heterocyclic or carbocyclic moieties. Research has demonstrated strategies for constructing fused systems by reacting isoindole derivatives with other heterocycles, leading to complex polycyclic frameworks wikipedia.org. For instance, reactions involving isoindole derivatives can lead to the formation of fused heterocycles such as indole (B1671886) derivatives, quinolines, and benzazepines, depending on the reaction partners and conditions wikipedia.orgorganic-chemistry.org.

The development of chiral molecules is paramount in medicinal chemistry and materials science. This compound can be utilized in stereoselective syntheses to create chiral polycyclic scaffolds. Through asymmetric catalysis and carefully designed reaction sequences, enantiomerically enriched products can be obtained. For example, organocatalytic enantioselective cyclization reactions involving isoindolinone derivatives have been reported to yield spiro-fused heterocyclic compounds with chiral centers rsc.org. While direct examples involving this compound specifically for chiral scaffold construction are less detailed in the provided search results, the general principles of using heterocyclic scaffolds in stereoselective synthesis are well-established mdpi.comchemrxiv.orgrsc.orgresearchgate.net.

Precursor in Cascade and Domino Reactions

Cascade (or domino) reactions are sequences of two or more chemical transformations that occur in a single operation without the isolation of intermediates numberanalytics.comwikipedia.org. This compound, with its inherent reactivity, can act as a key precursor in such efficient synthetic strategies. The nitrogen atom and the π-electron system of the isoindole core can participate in various cyclization, addition, and rearrangement steps. These reactions are crucial for rapidly building molecular complexity and are often employed in the synthesis of natural products and complex organic molecules numberanalytics.comwikipedia.orgrsc.org. While specific cascade reactions explicitly featuring this compound are not detailed, its structural features suggest potential participation in reactions involving Michael additions, Diels-Alder cycloadditions, or other pericyclic reactions that can be orchestrated into cascade sequences khanacademy.org.

Role in the Synthesis of Functional Organic Materials

The electronic properties of the isoindole core make it an attractive building block for functional organic materials, particularly in areas like organic electronics and polymer science.

This compound can serve as a monomer for the synthesis of polymers with isoindole backbones. Oxidative polymerization, either electrochemical or chemical, can be employed to create conjugated polymers. For instance, poly(this compound) has been synthesized via oxidative polymerization using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) google.compolymer.or.kr. These polymers can exhibit desirable properties such as electroconductivity and stability in oxidized states, making them candidates for electronic applications google.com.

Table 1: Polymerization of this compound

| Polymerization Method | Oxidant/Catalyst | Solvent | Conditions | Resulting Polymer | Key Properties Mentioned |

| Oxidative Polymerization | DDQ | Chlorobenzene | Boiling, Nitrogen atmosphere | Poly(this compound) | Electroconductivity, Stability in oxidized state google.com |

| Electrochemical | Electrolyte | Various Solvents | In presence of electrolyte | Polyisoindole variants | Electroconductivity, Stability in oxidized state google.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the connectivity, environment, and relative abundance of atoms within a molecule.

For 2-Methylisoindole, ¹H NMR spectroscopy reveals the presence and environment of hydrogen atoms. Chemical shifts (δ, reported in parts per million, ppm) indicate the electronic shielding of a nucleus, which is influenced by neighboring atoms and functional groups. Coupling constants (J, in Hz) provide information about the number of neighboring protons and their spatial relationship, aiding in the assignment of specific proton signals to their corresponding positions in the molecule. ¹³C NMR spectroscopy, conversely, provides information about the carbon backbone of the molecule, with chemical shifts offering insights into the hybridization and electronic environment of each carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment | Source |

| Methyl (CH₃) | 3.90 | s | - | N-CH₃ | google.com |

| Aromatic H-1/3 | 7.0 | s | - | H-1, H-3 | google.com |

| Aromatic H-4/7 | 6.9 | m | - | H-4, H-7 | google.com |

| Aromatic H-5/6 | 7.5 | m | - | H-5, H-6 | google.com |

(Note: The specific assignment of aromatic protons (H-1/3 vs. H-4/7 vs. H-5/6) in the provided data from google.com might require further validation through 2D NMR experiments, as indicated by the 'm' (multiplet) descriptor for some signals.)

To overcome the complexities of overlapping signals in 1D NMR spectra, particularly for molecules with multiple similar functional groups or aromatic systems, multi-dimensional NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial correlations between nuclei.

COSY experiments reveal correlations between protons that are coupled through chemical bonds, typically over two or three bonds (¹H-¹H coupling). This allows for the tracing of proton connectivity within the molecule. For instance, in COSY spectra, off-diagonal peaks indicate coupling between protons, helping to identify spin systems wikipedia.orgwalisongo.ac.id.

HSQC experiments establish direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C coupling). This is invaluable for unambiguously assigning proton signals to their corresponding carbon signals wikipedia.orgwalisongo.ac.id.

While specific 2D NMR data for this compound itself were not detailed in the provided snippets, these techniques are standard for confirming the structure and connectivity of such aromatic heterocycles, as demonstrated in studies of related compounds walisongo.ac.idrsc.org.

Solid-state NMR spectroscopy is employed to investigate the structure and dynamics of materials in the solid phase, offering insights into polymorphism, molecular packing, and amorphous versus crystalline states. This technique is particularly useful for identifying structural heterogeneity that might not be apparent in solution-state NMR. However, specific applications or findings of solid-state NMR for this compound were not found within the provided search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR Spectroscopy: In IR spectroscopy, molecules absorb specific frequencies of infrared radiation corresponding to their vibrational energy levels. This absorption causes a change in the molecule's dipole moment. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹), providing a unique "fingerprint" for identification and functional group analysis specac.comvscht.cz. For this compound, the presence of C-H stretching vibrations (both aromatic and aliphatic from the methyl group) and ring vibrations would be expected. Derivatives like this compound-4,7-dione exhibit strong carbonyl (C=O) stretching bands around 1640-1649 cm⁻¹ acs.org, which are absent in the parent this compound.

Table 2: Characteristic IR Absorption Bands of Related Isoindole Derivatives

| Compound Name | Wavenumber (cm⁻¹) | Assignment | Source |

| This compound-4,7-dione | 3132, 3071 | C-H stretching (aromatic) | acs.org |

| 2953, 2924, 2853 | C-H stretching (methyl) | acs.org | |

| 1649, 1640 | C=O stretching (carbonyl) | acs.org | |

| Poly(this compound) | 3020 | C-H stretching (aromatic) | google.com |

| 1711 | C=O stretching (likely from quinone moiety) | google.com | |

| 1434, 1006, 748, 669 | Ring vibrations/other modes | google.com |

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light. When monochromatic light (typically from a laser) interacts with a molecule, it can be scattered with a change in energy corresponding to the molecule's vibrational modes. For a vibration to be Raman active, it must cause a change in the molecule's polarizability wikipedia.orgedinst.comksu.edu.sa. Raman spectroscopy is complementary to IR, as some vibrations that are IR inactive may be Raman active, and vice versa. While specific Raman data for this compound were not detailed in the provided snippets, the technique is broadly applicable for identifying molecular fingerprints and studying bond properties wikipedia.orgksu.edu.sa.

Vibrational spectra can provide mechanistic insights by reflecting changes in bonding and electronic structure during chemical reactions or transformations. For example, the presence or absence of specific functional group vibrations, such as carbonyl stretches in derivatives, can indicate reaction progress or structural modifications. Furthermore, the study of vibrational frequencies can reveal information about bond strengths and force constants, offering a deeper understanding of the molecular dynamics and potential reaction pathways ksu.edu.sauni-siegen.de.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes electronic transitions within molecules, typically involving the excitation of electrons from lower-energy occupied molecular orbitals (like π or non-bonding n orbitals) to higher-energy unoccupied molecular orbitals (like π* or σ* orbitals) libretexts.orgshu.ac.ukazooptics.comelte.humsu.edu. The wavelengths of light absorbed (λ_max) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly its conjugated π systems.

For this compound, the aromatic isoindole core suggests the presence of delocalized π electrons, which would lead to absorption in the UV region. Conjugation and the presence of electron-donating or withdrawing groups can shift these absorption maxima to longer wavelengths (bathochromic shift) and increase their intensity (hyperchromic effect) libretexts.orgazooptics.commsu.edu.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can ascertain detailed information about bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions. This level of detail is crucial for understanding a molecule's physical properties, reactivity, and potential applications.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) requires a well-formed single crystal of the compound. When a monochromatic X-ray beam strikes the crystal, the ordered arrangement of atoms causes the X-rays to diffract in specific directions, creating a unique pattern of spots on a detector uhu-ciqso.esuni-ulm.deuol.de. Analysis of the positions and intensities of these diffracted spots allows for the reconstruction of the electron density map of the molecule, revealing the precise coordinates of each atom uol.de. This method is invaluable for confirming proposed structures, identifying novel compounds, and investigating how molecules pack together in the solid state, which can influence properties like solubility and crystal habit.

While direct single-crystal X-ray diffraction data for this compound itself was not explicitly detailed in the provided literature snippets, studies on closely related isoindole derivatives have provided significant structural insights. For instance, the crystal structure of 5,6-Dimethoxy-2-methylisoindole-1,3-dione was determined to be triclinic with the space group P1, offering specific unit cell dimensions and revealing strong intermolecular interactions, including π-stacking and dipolar interactions between molecular pairs researchgate.net. Similarly, 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile was characterized by SC-XRD, confirming its structure and revealing specific bond lengths and angles within the isoindole core and its substituents, as well as intermolecular interactions in the solid state mdpi.com.

Table 1: Selected Crystallographic Data for Isoindole Derivatives

| Compound Name | Crystal System | Space Group | Unit Cell Volume (ų) | Key Observations | Reference |

| 5,6-Dimethoxy-2-methylisoindole-1,3-dione | Triclinic | P1 | 493.64 (11) | π-stacking, dipolar interactions, short interplanar distance (3.34 Å) | researchgate.net |

| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | Orthorhombic | P2₁2₁2₁ | Not specified | Confirmed molecular structure, specific bond lengths and angles, solid-state interactions | mdpi.com |

| 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione | Not specified | Not specified | Not specified | Resolves intramolecular interactions, torsion angles analyzed |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis in Advanced Chemical Research

Mass spectrometry (MS) is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. The process typically involves ionizing the sample molecules, separating the resulting ions based on their m/z, and detecting them savemyexams.comchemguide.co.uklibretexts.org.

Upon ionization, molecules often fragment into smaller, characteristic ions and neutral radicals. The resulting pattern of fragment ions, known as the fragmentation pattern, serves as a unique "fingerprint" for a given molecule, aiding in its identification and structural elucidation savemyexams.comchemguide.co.uklibretexts.orgyoutube.com. The molecular ion (M⁺) peak, representing the intact ionized molecule, directly indicates the molecular mass of the compound. Analyzing the masses of the fragment ions can reveal the presence of specific functional groups and the connectivity of atoms within the molecule.

Studies on isoindole derivatives have demonstrated the utility of MS. For This compound-4,7-dione , electrospray ionization (ESI) mass spectrometry yielded peaks corresponding to the protonated molecule and related ions, such as [M+H]⁺ at m/z 162 acs.org. High-resolution mass spectrometry (HRMS) for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile provided a precise molecular mass, with the calculated [M+H]⁺ ion being 276.16366, and the experimentally found value being 276.16265, confirming the elemental composition mdpi.com.

Table 2: Selected Mass Spectrometry Data for Isoindole Derivatives

| Compound Name | Ionization Method | Observed m/z Values | Interpretation | Reference |

| This compound-4,7-dione | ESI | 162 ([M+H]⁺), 163 ([M+2H]⁺), 164 ([M+3H]⁺), 203 ([M+MeCN+H]⁺) | Molecular ion and adducts | acs.org |

| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | HRMS | Calculated [M+H]⁺: 276.16366, Found: 276.16265 | Precise molecular mass | mdpi.com |

Advanced Hyphenated Techniques in Chemical Research (e.g., GC-MS for complex reaction mixture analysis)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering robust analytical solutions for complex samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example, widely employed for the analysis of volatile and semi-volatile organic compounds. In GC-MS, a sample is first separated into its individual components by gas chromatography (GC), which separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters a mass spectrometer (MS) for identification and quantification notulaebotanicae.romdpi.comgerstel.com.

GC-MS is particularly valuable for analyzing complex reaction mixtures, identifying impurities, and monitoring reaction progress. It can distinguish between isomers and provide detailed information about the composition of a sample. While direct GC-MS data for this compound was not extensively detailed in the provided search results, the technique has been applied to the analysis of related structures. For example, GC/MS analysis of certain 5-Aryl (Vinyl) Dihydroisoindolo [2, 1-a] quinolin-11-ones reported a retention time (tR) of 46.16 min and a molecular ion peak (M⁺•) at m/z 389 rsc.org. This illustrates the type of data generated by GC-MS for characterizing organic molecules within complex matrices.

Q & A

Q. How should researchers disclose synthetic byproducts of this compound in publications?

- Methodological Answer: Characterize all byproducts (≥1% yield) via GC-MS or LC-MS and include in supplementary materials. Discuss environmental implications using green chemistry metrics (E-factor, atom economy). Adhere to IUPAC nomenclature for byproduct identification and cite purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.